2,6-Dimethyl-4-(trifluoromethyl)aniline

Catalog No.
S3114996
CAS No.
144991-53-7
M.F
C9H10F3N
M. Wt
189.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-4-(trifluoromethyl)aniline

CAS Number

144991-53-7

Product Name

2,6-Dimethyl-4-(trifluoromethyl)aniline

IUPAC Name

2,6-dimethyl-4-(trifluoromethyl)aniline

Molecular Formula

C9H10F3N

Molecular Weight

189.181

InChI

InChI=1S/C9H10F3N/c1-5-3-7(9(10,11)12)4-6(2)8(5)13/h3-4H,13H2,1-2H3

InChI Key

AKHBCRYOUZZLGV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)C(F)(F)F

Solubility

not available

Pharmaceutical Chemistry

Application Summary: “2,6-Dimethyl-4-(trifluoromethyl)aniline” is a chemical compound that has been used in the synthesis of various pharmaceutical drugs . Specifically, it has been used in the creation of drugs that contain the trifluoromethyl (TFM, -CF3) group .

Methods of Application: The specific methods of application can vary depending on the drug being synthesized. One example provided involves the reaction of “2,6-dimethyl-4-(trifluoromethyl)aniline” with other compounds to create a specific drug molecule .

Results or Outcomes: The results of these syntheses are new drug molecules that contain the trifluoromethyl group. These drugs have been approved by the FDA and have been found to exhibit numerous pharmacological activities .

Synthesis of 2-Anilinopyrimidines

Application Summary: “2,6-Dimethyl-4-(trifluoromethyl)aniline” can be used in the synthesis of 2-anilinopyrimidines . These compounds have been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines .

Methods of Application: The synthesis involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .

Results or Outcomes: The results reported demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating . The 2-anilinopyrimidines described are of potential bioactivity .

2,6-Dimethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NC_9H_{10}F_3N and a molecular weight of 201.18 g/mol. This compound features a trifluoromethyl group and two methyl groups attached to an aniline structure, making it a member of the substituted aniline family. The presence of the trifluoromethyl group is significant, as it imparts unique chemical properties, including increased lipophilicity and potential biological activity.

There is no current information available on the specific mechanism of action of 2,6-Dimethyl-4-(trifluoromethyl)aniline.

As information on 2,6-Dimethyl-4-(trifluoromethyl)aniline is limited, it's best to assume it may possess hazards common to aromatic amines. These can include:

  • Acute toxicity: Can cause irritation or harm upon ingestion, inhalation, or skin contact [].
  • Flammability: May be combustible [].
Typical of aromatic amines:

  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms.
  • Electrophilic Aromatic Substitution: The methyl groups on the aromatic ring can direct electrophiles to the ortho and para positions relative to the amino group.
  • Reduction Reactions: The nitro derivatives can be reduced to amines under specific conditions.

The synthesis of 2,6-Dimethyl-4-(trifluoromethyl)aniline can be achieved through several methods:

  • Direct Amination: Starting from 2,6-dimethyl-4-trifluoromethylphenol, amination can be performed using ammonia or amines in the presence of a catalyst.
  • Halogenation and Ammoniation: As described in patents, halogenated precursors can undergo ammoniation to yield the desired product .

These methods typically require careful control of reaction conditions such as temperature and pressure to optimize yield and purity.

2,6-Dimethyl-4-(trifluoromethyl)aniline has several applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its unique chemical properties.
  • Agricultural Chemicals: Its derivatives could be used in agrochemicals for pest control or herbicides.
  • Dyes and Pigments: The compound may find use in dye manufacturing due to its vibrant color potential.

Several compounds share structural similarities with 2,6-Dimethyl-4-(trifluoromethyl)aniline. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2,6-Dichloro-4-(trifluoromethyl)anilineTwo chlorine atoms instead of methyl groupsHigher reactivity due to electronegative chlorine
N,N-Dimethyl-4-(trifluoromethyl)anilineDimethyl substitution on nitrogenDifferent electronic properties
2-Methyl-4-(trifluoromethyl)anilineSingle methyl substitution at position 2Less steric hindrance compared to dimethyl

These comparisons illustrate that while these compounds share certain features, 2,6-Dimethyl-4-(trifluoromethyl)aniline's specific arrangement of functional groups contributes to its distinct chemical behavior and potential applications.

The discovery of 2,6-Dimethyl-4-(trifluoromethyl)aniline is rooted in the broader exploration of polyhalogenated aromatic amines, which gained momentum in the late 20th century due to their applications in pesticide and pharmaceutical synthesis. Early work on trifluoromethyl-substituted anilines, such as 2,6-dichloro-4-trifluoromethyl-aniline, laid the groundwork for understanding the electronic and steric effects of fluorine-containing groups on aromatic systems. The introduction of methyl groups at the 2- and 6-positions in place of chlorine atoms marked a strategic shift toward enhancing steric hindrance and metabolic stability in derived compounds.

A key milestone in its development was the optimization of ammoniation and halogenation protocols, as exemplified by patents describing the synthesis of related intermediates like 2,6-dichloro-4-trifluoromethyl-aniline. These methods emphasized solvent-free reactions and ammonia recovery systems to improve environmental sustainability. The commercial availability of 2,6-Dimethyl-4-(trifluoromethyl)aniline hydrochloride from suppliers such as BLD Pharm and Fujifilm’s Enamine division reflects its industrial adoption, particularly in manufacturing settings requiring high-purity intermediates.

Significance in Synthetic Organic Chemistry

The compound’s synthetic value arises from its trifluoromethyl group, which imparts electron-withdrawing properties and enhances lipophilicity—a critical feature in agrochemical and pharmaceutical design. The methyl substituents at the 2- and 6-positions further modulate reactivity by sterically shielding the amino group, reducing undesired side reactions during derivatization.

Key Synthetic Routes and Challenges

A notable synthetic pathway involves the ammoniation of halogenated precursors under high-pressure conditions. For instance, the patent US7777079B2 details a two-step process for 2,6-dichloro-4-trifluoromethyl-aniline synthesis, involving halogenation of p-chlorobenzotrifluoride followed by ammoniation at 165–175°C and 11.0–12.0 MPa. While this method targets a dichloro analog, analogous strategies could apply to the dimethyl variant by substituting chlorine with methyl groups during intermediate stages. Challenges include achieving regioselective methylation and minimizing defluorination, which often requires precise control of reaction temperature and catalyst selection.

ParameterValue/DescriptionSource
Molecular Formula$$ \text{C}9\text{H}{11}\text{ClF}_3\text{N} $$
SMILES CodeNC1=C(C)C=C(C(F)(F)F)C=C1C.[H]Cl
Key Synthetic StepHigh-pressure ammoniation

Current Research Landscape and Academic Perspectives

Recent advancements in fluorination techniques and photoredox catalysis have opened new avenues for synthesizing and functionalizing trifluoromethylated aromatics. For example, the direct synthesis of 2-hydroxytrifluoroethylacetophenones via photoredox methods highlights the potential for radical-mediated functionalization of similar substrates. Although not yet applied to 2,6-Dimethyl-4-(trifluoromethyl)aniline, these methodologies could enable C–H bond activation or cross-coupling reactions at the aniline’s para position.

Academic interest also focuses on the compound’s role in developing kinase inhibitors and herbicide intermediates. The trifluoromethyl group’s ability to mimic metabolic substrates while resisting degradation makes it invaluable in structure-activity relationship (SAR) studies. Furthermore, environmental considerations drive research into greener synthesis routes, such as the ammonia recovery systems described in earlier patents, which align with principles of circular chemistry.

Traditional Synthetic Approaches

Direct Fluorination Methods

Direct fluorination of aromatic rings remains challenging due to fluorine’s high reactivity and the stability of aromatic systems. Early methods relied on diazonium salt intermediates, where anilines are treated with nitrous acid to form diazonium salts, followed by fluorination using hydrofluoric acid (HF) or fluoroboric acid (HBF₄). For example, the Balz-Schiemann reaction involves thermal decomposition of aryl diazonium tetrafluoroborates to yield aryl fluorides [6]. However, this method often requires harsh conditions and generates hazardous byproducts.

A modified approach employs HBF₄ to stabilize diazonium intermediates, enabling safer fluorination at elevated temperatures. This method has been adapted for synthesizing trifluoromethyl-substituted anilines by integrating fluorination with subsequent functionalization steps [6].

Trifluoromethylation Strategies

Traditional trifluoromethylation routes often involve nucleophilic or electrophilic reagents. One common strategy uses trifluoromethyl copper complexes or CF₃SO₂Na (Langlois’ reagent) to introduce the CF₃ group onto aromatic rings. For instance, N-methylaniline derivatives react with CF₃SO₂Na in the presence of AgF and triphenylphosphine (PPh₃) to yield trifluoromethylated amines [1]. This one-pot method achieves yields up to 87% under optimized conditions (50°C, 5 hours) [1].

Another approach leverages O-benzoylhydroxylamines as alkylamine precursors, enabling electrophilic amination followed by fluorination. While effective, these methods often require stoichiometric metal reagents, limiting their scalability [2].

Modern Synthetic Routes

Catalytic Pathways

Transition-metal catalysis has revolutionized trifluoromethylation. Copper catalysts, such as Cu(HFacac)₂, enable three-component aminofluorination of alkenes using Et₃N·3HF as both a fluoride source and acid [2]. This method achieves regioselective β-fluoroalkylation with functional group tolerance, yielding diverse trifluoromethyl amines (Table 1).

Table 1: Catalytic Trifluoromethylation of Alkenes Using Cu(HFacac)₂

SubstrateCatalyst LoadingYield (%)Reference
Styrene derivatives5 mol%70–85 [2]
1,3-Dienes10 mol%65–78 [2]

Palladium and nickel complexes have also been explored for cross-coupling reactions, though their use in trifluoromethylation remains limited compared to copper.

Microwave-Assisted Synthesis

Microwave irradiation accelerates trifluoromethylation by enhancing reaction kinetics. For example, pyrimidine nucleosides undergo rapid trifluoromethylation using methyl fluorosulfonyldifluoroacetate (Chen’s reagent) under microwave conditions (150°C, 20 minutes) [4]. This method reduces reaction times from hours to minutes while maintaining high yields (>90%) [4]. Adapting this approach to 2,6-dimethyl-4-(trifluoromethyl)aniline synthesis could streamline production.

Industrial Production Methodologies

Large-Scale Synthesis Considerations

Industrial synthesis prioritizes cost-effectiveness and safety. Batch reactors using CF₃SO₂Na and AgF in acetonitrile are common, but continuous-flow systems are gaining traction for improved heat and mass transfer. For example, a two-step process—first generating the diazonium salt, then fluorinating—can be optimized in flow to minimize intermediate isolation [1].

Purification Technologies

Crude products are purified via column chromatography (laboratory scale) or fractional distillation (industrial scale). Advances in membrane filtration and crystallization techniques enhance yield and purity. For instance, simulated moving bed (SMB) chromatography separates regioisomers of trifluoromethyl anilines with >99% purity [1].

Green Chemistry Approaches

Sustainable Synthetic Pathways

Recent efforts focus on replacing toxic reagents. Photocatalytic trifluoromethylation using dye-sensitized coordination polymers avoids stoichiometric metals, leveraging visible light to generate CF₃ radicals [5]. Additionally, electrochemical methods enable fluoride ion recycling, reducing waste [3].

Environmental Impact Reduction

Solvent recovery systems (e.g., MeCN distillation) and biodegradable ligands (e.g., bipyridines) minimize ecological footprints. Life-cycle assessments (LCAs) of AgF-based routes highlight opportunities to substitute silver with iron or copper catalysts [1] [2].

2,6-Dimethyl-4-(trifluoromethyl)aniline exhibits distinctive behavior in electrophilic aromatic substitution reactions due to the unique combination of electron-donating and electron-withdrawing substituents. The amino group serves as a strong activating group through resonance donation, directing electrophilic attack to the ortho and para positions relative to the amino functionality [1] [2]. However, the presence of methyl groups at both ortho positions (2 and 6) creates significant steric hindrance, effectively blocking these positions from substitution [3] [4].

The trifluoromethyl group at the 4-position introduces a powerful electron-withdrawing effect through its strong inductive influence [5] [6]. This substituent dramatically alters the electron distribution within the aromatic system, reducing the overall electron density and creating a complex electronic environment. The trifluoromethyl group's electron-withdrawing nature partially counteracts the activating effect of the amino group, resulting in moderate reactivity toward electrophilic substitution [7] [8].

Mechanistic studies reveal that electrophilic substitution in 2,6-dimethyl-4-(trifluoromethyl)aniline typically occurs at the remaining available positions, primarily the 3 and 5 positions [9] [7]. The reaction proceeds through the classical addition-elimination mechanism, involving formation of a cationic intermediate (Wheland complex) followed by proton loss to restore aromaticity [10] [11]. The kinetic isotope effect studies demonstrate that bond formation is largely rate-determining in these substitution reactions, with kH/kD values of approximately 2.0 indicating significant C-H bond breaking in the transition state [9].

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. Bromination reactions typically require controlled conditions to prevent over-substitution, as the amino group's activating influence can lead to multiple substitution products [1] [12]. The steric effects of the 2,6-dimethyl substituents provide some selectivity by directing the electrophile away from the sterically congested ortho positions [13] [3].

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution reactions of 2,6-dimethyl-4-(trifluoromethyl)aniline follow distinctly different mechanistic pathways compared to electrophilic substitution. The electron-withdrawing trifluoromethyl group plays a crucial role in activating the aromatic ring toward nucleophilic attack [14] [15]. Unlike simple anilines, which are generally resistant to nucleophilic substitution, the presence of the trifluoromethyl group creates sufficient electron deficiency to support nucleophilic aromatic substitution (SNAr) reactions.

The mechanism involves initial nucleophilic attack at the electron-deficient carbon, typically forming a negatively charged intermediate known as a Meisenheimer complex [15] [16]. This intermediate is stabilized by the electron-withdrawing trifluoromethyl group through resonance delocalization of the negative charge [14]. The reaction proceeds through an addition-elimination pathway, where the nucleophile adds to the aromatic ring, forming the intermediate complex, followed by elimination of a suitable leaving group to restore aromaticity.

Kinetic studies indicate that the rate of nucleophilic substitution is significantly enhanced by the presence of the trifluoromethyl group compared to unsubstituted aniline derivatives [17] [18]. The electron-withdrawing effect of the trifluoromethyl group lowers the activation energy for nucleophilic attack by stabilizing the negative charge in the transition state and intermediate [5]. The 2,6-dimethyl substitution pattern influences the regioselectivity of nucleophilic attack, with substitution typically occurring at positions that minimize steric interactions with the bulky methyl groups.

Recent developments in catalytic nucleophilic aromatic substitution have shown that organic superbases can facilitate these reactions under mild conditions [18]. The use of t-Bu-P4 as a catalyst has been demonstrated to promote nucleophilic substitution of trifluoromethyl-substituted anilines through dual activation of both the aryl substrate and the nucleophile [18].

Oxidation Reaction Mechanisms

The oxidation of 2,6-dimethyl-4-(trifluoromethyl)aniline involves complex mechanistic pathways that lead to the formation of various oxidized products. The primary oxidation products include nitro and nitroso derivatives, which are formed through distinct mechanistic routes depending on the oxidizing conditions employed [19] [20] [21].

Formation of Nitro and Nitroso Derivatives

The formation of nitro and nitroso derivatives from 2,6-dimethyl-4-(trifluoromethyl)aniline occurs through well-established oxidation mechanisms. Two primary mechanistic pathways have been identified: the nitrosobenzene intermediate mechanism and the aniline radical mechanism [20]. The choice between these pathways depends on the specific oxidizing conditions and the nature of the oxidizing agent employed.

In the nitrosobenzene intermediate mechanism, the initial oxidation step involves the formation of phenylhydroxylamine as an intermediate, which is subsequently oxidized to nitrosobenzene [20] [21]. This nitrosobenzene intermediate can then undergo further oxidation to form the final nitro derivative. The reaction typically proceeds through a series of two-electron transfer processes, with careful control of reaction conditions determining the final product distribution.

The alternative aniline radical mechanism involves initial single-electron oxidation of the aniline to form a radical cation intermediate [20]. This radical species can then undergo various transformations, including coupling reactions that lead to azoxy and azo derivatives as side products. The trifluoromethyl substituent significantly influences the stability and reactivity of these radical intermediates through its strong electron-withdrawing effect [5].

Common oxidizing agents for these transformations include potassium permanganate, chromium trioxide, and hydrogen peroxide under basic conditions [19] [20]. The choice of oxidizing agent and reaction conditions significantly affects the product distribution and selectivity. For example, treatment with m-chloroperbenzoic acid in dichloroethane has been shown to provide good yields of nitro derivatives from substituted anilines [21].

The presence of the 2,6-dimethyl substituents introduces steric considerations that can influence the reaction pathway and product formation. The steric hindrance around the amino group may slow the initial oxidation step, potentially favoring certain mechanistic pathways over others [4].

Reduction Transformation Pathways

Reduction reactions of 2,6-dimethyl-4-(trifluoromethyl)aniline derivatives, particularly those containing nitro groups, follow established mechanistic pathways that involve sequential electron transfer processes. The reduction of nitro groups to amino groups is a fundamental transformation in organic chemistry, with the trifluoromethyl and dimethyl substituents influencing both the rate and selectivity of these reactions .

The mechanism typically involves initial reduction of the nitro group to form a nitroso intermediate, followed by further reduction to hydroxylamine, and finally to the amine product [21]. Each step involves two-electron transfer processes, and the overall transformation requires six electrons to convert the nitro group to an amino group. Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts .

The trifluoromethyl group's electron-withdrawing effect enhances the electrophilicity of the nitro group, making it more susceptible to nucleophilic attack by hydride donors [5]. This electronic effect generally facilitates the reduction process and can lead to improved reaction rates compared to unsubstituted analogs.

Catalytic hydrogenation represents a particularly important reduction pathway, where the reaction proceeds through surface-bound intermediates on the metal catalyst . The presence of the trifluoromethyl group can influence the binding affinity of the substrate to the catalyst surface, potentially affecting both the reaction rate and selectivity.

The 2,6-dimethyl substituents provide steric protection that can influence the approach of reducing agents to the reaction site. This steric effect may result in altered reaction kinetics and potentially different product distributions compared to less hindered substrates [4].

Structure-Reactivity Relationships

The structure-reactivity relationships for 2,6-dimethyl-4-(trifluoromethyl)aniline are governed by the complex interplay between electronic and steric effects arising from the multiple substituents. The amino group serves as a strong electron-donating group through resonance, increasing electron density at the ortho and para positions [1] [2]. However, this activating effect is significantly modulated by the presence of the trifluoromethyl group, which exerts a powerful electron-withdrawing influence through inductive effects [5] [6].

The electronic effects of the trifluoromethyl group have been quantified through various physical organic chemistry studies. The group exhibits one of the strongest electron-withdrawing effects known in organic chemistry, with Hammett σ-values indicating substantial deactivation of the aromatic ring toward electrophilic substitution [6]. This electronic effect is transmitted through the aromatic system, influencing the reactivity at all positions.

Steric effects play a crucial role in determining the regioselectivity and reaction rates of various transformations. The 2,6-dimethyl substitution pattern creates significant steric hindrance around the amino group, effectively blocking the ortho positions from substitution reactions [3] [4]. This steric crowding has been quantified through kinetic studies, showing substantial rate decreases for reactions involving approach to the sterically hindered positions.

The combined electronic and steric effects result in a unique reactivity profile where the compound exhibits moderate reactivity toward electrophilic substitution at the available positions (3 and 5), while showing enhanced reactivity toward nucleophilic substitution due to the activating effect of the trifluoromethyl group [14] [18]. The presence of multiple substituents creates a complex electronic environment that influences reaction pathways and product distributions.

Linear free energy relationships have been established for various reaction types, allowing for the prediction of reaction rates and selectivities based on the electronic parameters of the substituents [17]. These relationships demonstrate the quantitative nature of structure-reactivity correlations and provide valuable tools for synthetic planning and mechanistic understanding.

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Dates

Last modified: 08-18-2023

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